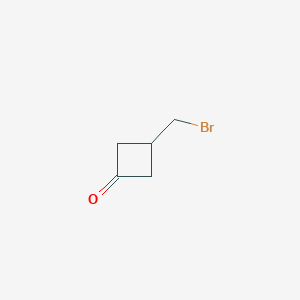

3-(溴甲基)环丁酮

描述

3-(Bromomethyl)cyclobutanone is a chemical compound that is a derivative of cyclobutanone with a bromomethyl group attached to the third carbon in the ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of more complex cyclobutane derivatives.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)cyclobutanone and related cyclobutanone derivatives has been explored in several studies. An efficient route to 3-substituted cyclobutanone derivatives, including 3-(bromomethyl)cyclobutanone, has been reported through a [2+2] cycloaddition reaction . Additionally, the synthesis of bromomethyl cyclobutane, which can be a precursor to 3-(Bromomethyl)cyclobutanone, has been improved to achieve higher yields and purity suitable for industrial production . Another study describes the synthesis of 3-cyclobutylpropanoic acid from bromomethyl cyclobutane, which showcases the versatility of bromomethylated cyclobutane compounds in synthesis .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 3-(Bromomethyl)cyclobutanone, the structure of related compounds has been confirmed through various methods such as NMR, MS, and elementary analysis . These techniques could similarly be applied to confirm the structure of 3-(Bromomethyl)cyclobutanone.

Chemical Reactions Analysis

The reactivity of bromomethylated cyclobutanones has been studied, showing that these compounds can undergo various chemical reactions. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide leads to different products depending on the conditions, indicating the sensitivity of these compounds to reaction conditions . The photolysis and thermolysis of related methylenecyclobutenones have also been investigated, providing insight into the potential reaction pathways and mechanisms that 3-(Bromomethyl)cyclobutanone might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)cyclobutanone are not directly discussed in the provided papers. However, the properties of similar brominated cyclobutane derivatives, such as their reactivity with various reagents and the influence of solvents on their reactions, have been explored . These studies suggest that 3-(Bromomethyl)cyclobutanone would likely share some of these properties, such as sensitivity to reaction conditions and potential for various chemical transformations.

科学研究应用

1. 合成芳基苯内酯

Matsuda, Shigeno, 和 Murakami (2008) 开发了一种方法,其中3-(2-羟基苯基)环丁酮与芳基溴反应,使用钯催化剂,产生4-芳基甲基-3,4-二氢香豆素。这个过程涉及碳-碳键的断裂和形成,展示了环丁酮在复杂有机合成中的实用性 (Matsuda, Shigeno, & Murakami, 2008)。

2. 环丁酮衍生物的开发

Kabalka 和 Yao (2003) 描述了一种高效的合成途径,用于制备3-(羟甲基)环丁酮缩醛,展示了环丁酮在创造多样化化学结构中的多功能性。这项研究为合成有价值的中间体如3-亚甲基环丁酮缩醛和3-(溴甲基)环丁酮提供了见解 (Kabalka & Yao, 2003)。

3. 应用于硼中子俘获疗法

在Kabalka 和 Yao (2004) 的一项研究中,从3-(溴甲基)环丁酮缩醛出发合成了一种新型硼化氨基环丁烷羧酸。这种化合物被开发用于潜在的硼中子俘获疗法,表明了环丁酮衍生物在医学应用中的潜力 (Kabalka & Yao, 2004)。

4. 合成环酮

Seebach 和 Beck (2003) 概述了一种从1,3-二硫代醚制备环酮的方法,包括环丁酮。这项研究突出了环丁酮在合成重要有机化合物中的作用 (Seebach & Beck, 2003)。

5. 分子间环加成反应

Matsuo 等人 (2008) 报告了3-烷氧基环丁酮与醛或酮的分子间[4 + 2]环加成反应。这项工作展示了环丁酮在促进复杂环加成反应中的重要性,这在有机合成中至关重要 (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008)。

安全和危害

3-(Bromomethyl)cyclobutanone is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

This compound is a derivative of cyclobutane, which is often used in organic synthesis

Mode of Action

Cyclobutane derivatives are known to participate in various chemical reactions, including suzuki-miyaura coupling reactions and copper hydride-catalyzed intramolecular hydroalkylation . The bromomethyl group in 3-(Bromomethyl)cyclobutanone could potentially act as a leaving group, facilitating nucleophilic substitution reactions.

Biochemical Pathways

Cyclobutane derivatives are involved in a variety of chemical reactions, suggesting that they could potentially interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.5 (iLOGP) and 0.7 (XLOGP3)

Result of Action

As a derivative of cyclobutane, it may participate in various chemical reactions, potentially leading to changes in molecular structures

Action Environment

The action of 3-(Bromomethyl)cyclobutanone can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place at 2-8°C . The compound’s efficacy could also be influenced by the pH and the presence of other compounds in its environment.

属性

IUPAC Name |

3-(bromomethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXLTMWRAJRYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449146 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

463961-43-5 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

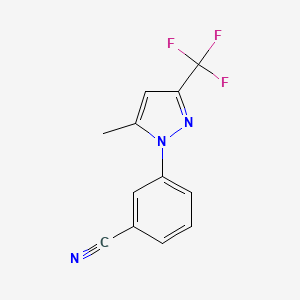

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 3-(Bromomethyl)cyclobutanone chosen as a starting material for the synthesis of the target boronated aminocyclobutanecarboxylic acid?

A1: 3-(Bromomethyl)cyclobutanone serves as a crucial starting point due to the presence of the bromomethyl group. This reactive functional group allows for various chemical transformations, including the introduction of the desired boronic acid moiety. The researchers ultimately utilized a synthetic strategy involving the conversion of 3-(Bromomethyl)cyclobutanone to an alkenyl intermediate (compound 7 in the paper) via a selenoxide elimination reaction. [] This alkenyl compound then serves as a platform for further modifications to ultimately yield the target boronated aminocyclobutanecarboxylic acid.

Q2: What challenges did the researchers face while using 3-(Bromomethyl)cyclobutanone in their synthesis, and how did they overcome them?

A2: The paper mentions that initial attempts to synthesize the target compound using traditional methods were unsuccessful. [] The key breakthrough arose from recognizing the compatibility of the hydantoin protecting group with the selenoxide elimination conditions required to transform 3-(Bromomethyl)cyclobutanone into the key alkenyl intermediate. This discovery enabled the researchers to develop a novel synthetic strategy that successfully yielded the desired boronated aminocyclobutanecarboxylic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)